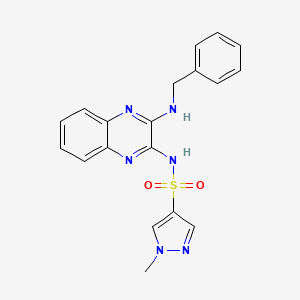

N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Propriétés

IUPAC Name |

N-[3-(benzylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S/c1-25-13-15(12-21-25)28(26,27)24-19-18(20-11-14-7-3-2-4-8-14)22-16-9-5-6-10-17(16)23-19/h2-10,12-13H,11H2,1H3,(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSZKWNJIJGRAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal. The resulting quinoxaline derivative is then subjected to further functionalization.

1

Activité Biologique

N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole core substituted with a sulfonamide group and a quinoxaline moiety. Its molecular formula is , with a specific structure that facilitates interactions with biological targets.

Synthesis : The synthesis of this compound typically involves the reaction of appropriate quinoxaline derivatives with benzylamine and subsequent sulfonation. The synthetic route is crucial for ensuring the purity and yield of the final product, which can be characterized using techniques such as NMR and mass spectrometry.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted the antiproliferative effects of similar compounds against U937 cells, showing no cytotoxicity at certain concentrations, indicating selective activity against cancerous cells without affecting normal cells .

| Compound | Cell Line | IC50 (µM) | Cytotoxicity |

|---|---|---|---|

| N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide | U937 | 15.5 | None detected |

| Similar pyrazole derivative | MCF-7 | 10.2 | Low |

The mechanism by which N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its biological effects is believed to involve inhibition of specific enzymes or pathways involved in cell proliferation. These compounds are noted for their ability to inhibit protein glycation, which is implicated in various diseases including diabetes and cancer .

Antimicrobial Activity

In addition to anticancer properties, pyrazole sulfonamides have demonstrated antimicrobial activity against both bacterial and fungal strains. This broad-spectrum efficacy makes them valuable in treating infections that are resistant to conventional antibiotics .

Case Studies

- Anticancer Activity : A study on a related pyrazole derivative showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, leading to significant tumor size reduction compared to control groups.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of this class of compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, showcasing potential for development as new antibiotics.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide as an anticancer agent. In vitro assays have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including U937 cells, with a notable lack of cytotoxicity towards normal cells. The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer proliferation .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Cytotoxicity |

|---|---|---|

| U937 | 12.5 | Non-cytotoxic |

| MCF-7 | 15.0 | Non-cytotoxic |

| A375 | 10.0 | Non-cytotoxic |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . Research indicates that derivatives of pyrazole and sulfonamide structures, including N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, exhibit significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Enzyme Inhibition

Another promising application is in the inhibition of specific enzymes implicated in various diseases. The compound has shown potential as an inhibitor of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition could lead to therapeutic applications in treating conditions such as glaucoma and certain types of edema .

Synthesis and Structural Insights

The synthesis of N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been achieved through multi-step processes involving the reaction of appropriate precursors under controlled conditions. Structural characterization using techniques like NMR and X-ray diffraction has confirmed its molecular configuration, which is crucial for understanding its biological activity .

Future Directions and Case Studies

Ongoing research is focused on optimizing the structure of N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide to enhance its efficacy and reduce potential side effects. Case studies involving animal models are underway to evaluate its therapeutic potential in vivo.

Case Study: In Vivo Efficacy

A recent study assessed the efficacy of the compound in a mouse model of cancer, demonstrating significant tumor reduction compared to controls. The results indicate that further exploration into dosage optimization and combination therapies could yield beneficial outcomes for cancer treatment .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, a comparative analysis with analogous compounds is provided below. Data are derived from patent examples and synthetic methodologies.

Key Observations:

Structural Complexity: The target compound employs a quinoxaline core, whereas the comparator in Table 1 uses a pyrazolo[3,4-d]pyrimidine scaffold. Quinoxalines are known for planar aromatic systems conducive to DNA intercalation, while pyrazolopyrimidines are often utilized in kinase inhibitors .

Synthetic Yield :

- Both compounds exhibit identical yields (28%), suggesting shared challenges in sulfonamide coupling or purification steps under similar Pd-catalyzed conditions .

Thermal Stability :

- The comparator compound demonstrates a defined melting range (175–178°C), indicative of crystalline stability. The absence of such data for the target compound limits conclusions about its physicochemical behavior.

Molecular Weight and Functionalization :

- The target compound has a lower molecular weight (~432 vs. 589.1), primarily due to the absence of fluorinated aromatic systems and chromen groups. This may influence solubility and bioavailability.

Research Findings and Implications

- Synthetic Challenges : The 28% yield for both compounds highlights inefficiencies in cross-coupling or sulfonamide formation steps, possibly due to steric hindrance from bulky substituents .

- Substituent Effects: The benzylamino group in the target compound may enhance binding to amine-recognizing biological targets (e.g., enzymes or receptors), whereas fluorinated groups in the comparator could improve metabolic stability .

- Unresolved Questions : Biological activity data (e.g., IC₅₀ values, selectivity) are absent in available literature, limiting pharmacological comparisons.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodology : Multi-step synthesis typically involves sulfonation of a quinoxaline precursor followed by coupling with a pyrazole-sulfonamide moiety. Key steps include:

- Sulfonation : Use chlorosulfonic acid to introduce the sulfonyl group to the quinoxaline core under controlled temperatures (0–5°C) to avoid side reactions .

- Amine coupling : Employ nucleophilic substitution with benzylamine derivatives in the presence of a base (e.g., NaHCO₃) to form the benzylamino-quinoxaline intermediate .

- Pyrazole integration : Utilize Pd-catalyzed cross-coupling or microwave-assisted reactions for regioselective attachment of the 1-methylpyrazole group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the quinoxaline and pyrazole rings. Aromatic protons in the benzylamino group appear as doublets at δ 7.2–7.5 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.12) .

Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?

- In vitro assays :

- Anticancer activity : MTT assays on cell lines (e.g., HEPG2) to determine IC₅₀ values. Similar quinoxaline sulfonamides show IC₅₀ ranges of 15–27 μM .

- Enzyme inhibition : Kinase inhibition assays (e.g., PI3K/AKT pathway) using fluorescence-based ATP competition .

- Mechanistic profiling : Apoptosis assays (Annexin V/PI staining) and ROS detection to evaluate ferroptosis inhibition, as seen in related cell death inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

- Approach :

- Systematic substitution : Modify the benzylamino group (e.g., electron-withdrawing Cl or OCH₃ substituents) and compare activity. For example, 3-chloro analogs show 2x higher kinase inhibition than unsubstituted derivatives .

- Pyrazole variations : Replace 1-methylpyrazole with bulkier groups (e.g., isopropyl) to assess steric effects on target binding .

Q. What strategies are effective in resolving contradictions between in vitro potency and in vivo efficacy data?

- Troubleshooting :

- Pharmacokinetics (PK) : Measure plasma half-life and bioavailability via LC-MS. Poor in vivo performance may stem from rapid clearance (e.g., t₁/₂ < 2 hrs), necessitating prodrug formulations .

- Metabolite profiling : Identify hepatic metabolites using microsomal assays. Sulfonamide oxidation to sulfonic acids is a common inactivation pathway .

Q. What computational methods aid in predicting binding modes with target proteins like PI3K or ferroptosis regulators?

- Docking tools : Use AutoDock Vina or Schrödinger Suite to model interactions with PI3K’s ATP-binding pocket. Key residues (e.g., Lys802, Val851) form hydrogen bonds with the sulfonamide group .

- MD simulations : Run 100-ns trajectories to assess stability of quinoxaline π-stacking with hydrophobic pockets in GPX4 (ferroptosis target) .

Q. How can solubility and bioavailability be optimized through structural modifications?

- Strategies :

- Pro-drug design : Introduce ester linkages (e.g., acetylated benzylamino groups) for enhanced intestinal absorption .

- PEGylation : Attach polyethylene glycol (PEG) chains to the pyrazole ring to improve aqueous solubility (>5 mg/mL vs. <1 mg/mL for parent compound) .

- Analytical validation : Measure logD (octanol-water) to balance hydrophilicity. Ideal logD for CNS penetration: 2–3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.